molecular formula C16H11NO3 B14686473 3-Benzoylindolizine-1-carboxylic acid CAS No. 25627-87-6

3-Benzoylindolizine-1-carboxylic acid

Cat. No.: B14686473
CAS No.: 25627-87-6
M. Wt: 265.26 g/mol
InChI Key: GWZQCYQFUWYDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoylindolizine-1-carboxylic acid is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is characterized by the presence of a benzoyl group attached to the indolizine ring system, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylindolizine-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring system . This is followed by further functionalization to introduce the benzoyl and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can have different functional groups attached to the ring system .

Mechanism of Action

The mechanism of action of 3-Benzoylindolizine-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzoylindolizine-1-carboxylic acid is unique due to its specific combination of a benzoyl group and a carboxylic acid group attached to the indolizine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

25627-87-6

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

3-benzoylindolizine-1-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-15(11-6-2-1-3-7-11)14-10-12(16(19)20)13-8-4-5-9-17(13)14/h1-10H,(H,19,20)

InChI Key

GWZQCYQFUWYDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.